molecular formula C11H10N4 B8723365 4-[(3-Aminopyrazol-1-yl)methyl]benzonitrile

4-[(3-Aminopyrazol-1-yl)methyl]benzonitrile

Cat. No. B8723365
M. Wt: 198.22 g/mol
InChI Key: POJFNXDMIWYEDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Aminopyrazol-1-yl)methyl]benzonitrile is a useful research compound. Its molecular formula is C11H10N4 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

4-[(3-aminopyrazol-1-yl)methyl]benzonitrile

InChI

InChI=1S/C11H10N4/c12-7-9-1-3-10(4-2-9)8-15-6-5-11(13)14-15/h1-6H,8H2,(H2,13,14)

InChI Key

POJFNXDMIWYEDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=N2)N)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution containing 4-(3-nitro-pyrazol-1-ylmethyl)-benzonitrile (97 mg, 0.42 mmol) in tetrahydrofuran (2 mL), anhydrous hydrazine (100 μL) was added to the clear solution. Raney nickel (˜100 mg washed 3 times with 5 mL of anhydrous tetrahydrofuran) was then added in tetrahydrofuran (300 μL). Gas evolved from the mixture and the reaction was allowed to proceed for 5 min, after which time the raney nickel was removed by filtration through a celite plug. The solvent was removed in vacuo to afford 4-(3-amino-pyrazol-1-ylmethyl)-benzonitrile as a yellow oil, which was used in the following step with no further purification.
Quantity
97 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
100 μL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
catalyst
Reaction Step Two
Quantity
300 μL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.